molecular formula C21H26N4O7S B2734880 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 872976-33-5

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2734880
CAS No.: 872976-33-5
M. Wt: 478.52
InChI Key: WKGQEUAKEHHTQU-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • A 1,3-oxazinan-2-yl core substituted with a 3,4-dimethoxyphenylsulfonyl group, enhancing electron-withdrawing and steric properties.
  • An oxalamide linker bridging the oxazinan ring and a pyridin-3-ylmethyl moiety, which may confer hydrogen-bonding capabilities and influence bioavailability.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O7S/c1-30-17-7-6-16(11-18(17)31-2)33(28,29)25-9-4-10-32-19(25)14-24-21(27)20(26)23-13-15-5-3-8-22-12-15/h3,5-8,11-12,19H,4,9-10,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGQEUAKEHHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound is characterized by the following structural elements:

  • Oxazinan Ring : This cyclic structure is known for its diverse biological activities.
  • Sulfonamide Group : Commonly associated with antibacterial properties.
  • Aromatic Substituents : The presence of a dimethoxyphenyl group enhances its interaction with biological targets.

The molecular formula is C23H29N3O7SC_{23}H_{29}N_{3}O_{7}S with a molecular weight of approximately 491.6 g/mol .

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : Sulfonamide derivatives are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This suggests that this compound may possess similar properties .
  • Anti-inflammatory and Analgesic Effects : Compounds containing oxazinan rings have shown potential in various pharmacological activities, including anti-inflammatory effects, which could be explored further in this compound .
  • Insecticidal Properties : Similar compounds have been investigated for their insecticidal properties, indicating possible applications in pest control .

Case Studies

Several studies have focused on the biological activity of oxazinan derivatives and related compounds:

  • A study on oxazine derivatives demonstrated significant anti-inflammatory and analgesic effects, suggesting that modifications in the oxazinan structure could enhance these properties .
  • Another investigation highlighted the interaction of oxazinan compounds with specific enzymes and receptors, which could lead to therapeutic effects in various diseases .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
Oxazinan Derivative AAntibacterialInhibition of folic acid synthesis
Oxazine Derivative BAnti-inflammatoryCOX inhibition
Sulfonamide Compound CAntibacterialInterference with bacterial metabolism

Synthesis and Modification

The synthesis of this compound involves several steps that allow for the modification of substituents to optimize biological activity. This synthetic versatility is crucial for enhancing pharmacological properties and tailoring the compound for specific therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide with analogs identified in the evidence:

Compound Name Key Structural Differences Potential Applications/Findings Source References
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide - Replaces oxazinan-sulfonyl with a simpler 2,3-dimethoxybenzyl group. Evaluated in FAO/WHO toxicity studies; limited neurotoxicity in 28-day rodent models .
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide - Substitutes oxazinan with piperazine-dichlorophenyl ; pyridine replaced with pyrazole . Synthesized via silica gel chromatography; unconfirmed biological activity .
E-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide - Lacks oxazinan and oxalamide; features benzodioxole and diphenylpropenamide . Subjected to 90-day rodent toxicity studies; no significant hepatotoxicity reported .

Key Insights:

Toxicity Trends : Compounds with dimethoxy or benzodioxole substituents (e.g., N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide) show favorable safety profiles in preliminary studies, suggesting the target compound’s 3,4-dimethoxyphenyl group may reduce off-target effects .

Synthetic Challenges : The oxazinan ring’s sulfonation step (evident in the target compound) requires specialized purification methods (e.g., trituration or flash chromatography), contrasting with simpler amide couplings in analogs .

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